1-Benzylquinolin-1-ium bromide 1-Benzylquinolin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 26323-01-3
VCID: VC17271264
InChI: InChI=1S/C16H14N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H14BrN
Molecular Weight: 300.19 g/mol

1-Benzylquinolin-1-ium bromide

CAS No.: 26323-01-3

Cat. No.: VC17271264

Molecular Formula: C16H14BrN

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylquinolin-1-ium bromide - 26323-01-3

Specification

CAS No. 26323-01-3
Molecular Formula C16H14BrN
Molecular Weight 300.19 g/mol
IUPAC Name 1-benzylquinolin-1-ium;bromide
Standard InChI InChI=1S/C16H14N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1
Standard InChI Key JPDUMVIINKZMDQ-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Br-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Benzylquinolin-1-ium bromide belongs to the quinolinium salt family, featuring a planar heteroaromatic quinoline system. The benzyl group is attached to the quaternized nitrogen, imparting enhanced stability and reactivity compared to unsubstituted quinoline. The bromide ion balances the positive charge on the nitrogen, ensuring solubility in polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16_{16}H14_{14}BrN
Molecular Weight300.19 g/mol
CAS Number26323-01-3
SolubilitySoluble in DMSO, acetonitrile
StabilityHygroscopic; store under inert gas

Electronic and Steric Effects

The benzyl group introduces steric hindrance near the nitrogen center, influencing reaction pathways in nucleophilic substitutions and cycloadditions. The electron-withdrawing quinoline ring enhances the electrophilicity of adjacent carbon atoms, facilitating interactions with electron-rich reagents .

Synthesis and Optimization

Laboratory-Scale Synthesis

The most common synthesis involves alkylating quinoline with benzyl bromide in the presence of a base. A representative procedure from ACS Omega (2025) details the following steps :

  • Reaction Setup: Quinoline (1.0 equiv) and benzyl bromide (1.2 equiv) are combined in acetonitrile with potassium carbonate (2.0 equiv).

  • Heating: The mixture is refluxed at 82°C for 12 hours under nitrogen.

  • Workup: After cooling, acetone is added to precipitate the product, which is filtered and washed with diethyl ether.

  • Yield: 46% after purification via thin-layer chromatography (TLC).

Table 2: Synthesis Conditions and Outcomes

ParameterValue
SolventAcetonitrile
Temperature82°C (reflux)
Reaction Time12 hours
BasePotassium carbonate
PurificationTLC (CH2_2Cl2_2:MeOH 25:1)
Yield46%

Industrial Considerations

While laboratory methods prioritize purity, industrial production may employ continuous flow reactors to enhance scalability. Automated systems ensure precise control over temperature and stoichiometry, minimizing byproducts.

Applications in Scientific Research

Organic Synthesis

1-Benzylquinolin-1-ium bromide serves as a key intermediate in diastereoselective annulation reactions. For instance, reacting it with paraformaldehyde and aniline derivatives yields polycyclic structures with high stereochemical control, valuable for constructing natural product analogs.

Medicinal Chemistry

Recent studies highlight its role in DNA photocleavage. When functionalized with extended π-systems, the compound exhibits single-photon-induced DNA cleavage under near-infrared light (905 nm), a promising feature for photodynamic therapy .

Materials Science

In collaboration with boronic acids, benzylated quinolinium derivatives act as fluorescent chemosensors. For example, a diboronic receptor incorporating this compound detects sorbitol via fluorescence quenching, demonstrating potential for biomedical diagnostics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data (400 MHz, DMSO-d6) reveals distinct signals for the benzyl and quinoline moieties :

Table 3: Selected 1H NMR Data

Proton Environmentδ (ppm)MultiplicityIntegration
N-CH2_2-Benzyl6.37Singlet2H
Quinoline C8-H8.49Doublet1H
Quinoline C2-H9.70Doublet1H

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion peak at m/z 300.19 (calculated for C16_{16}H14_{14}BrN+^+).

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